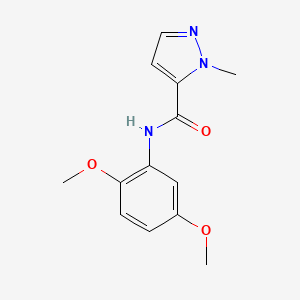
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1960s and has since gained popularity in the scientific community due to its potential applications in research. MPHP is a white crystalline powder that is soluble in organic solvents and is commonly used as a reference compound in forensic analysis.
作用機序
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in euphoria, increased energy, and increased alertness. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
MPHP has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It can also cause seizures, psychosis, and renal failure. Additionally, MPHP has been shown to have teratogenic effects on developing fetuses.
実験室実験の利点と制限
MPHP has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other research compounds. It is also stable and has a long shelf life. However, its potential for abuse and addiction can limit its use in certain research studies.
将来の方向性
There are several future directions for research on MPHP. One potential direction is the development of MPHP analogs with improved pharmacological properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic effects of MPHP in treating dopamine-related disorders such as Parkinson's disease and ADHD. Further research is also needed to understand the long-term effects of MPHP on the body and its potential for addiction and dependence.
Conclusion
In conclusion, MPHP is a synthetic compound with potential applications in scientific research. Its ability to inhibit the reuptake of dopamine makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential for abuse and addiction highlights the need for further research to understand its long-term effects on the body and its potential therapeutic benefits.
合成法
MPHP can be synthesized through a two-step process. The first step involves the reaction of 4-methylpropiophenone with ammonia to form 4-methylphenyl-2-propanone. The second step involves the reaction of 4-methylphenyl-2-propanone with piperazine to form MPHP. The purity and yield of MPHP can be improved through recrystallization and chromatography techniques.
科学的研究の応用
MPHP has been used in various scientific research studies, including pharmacology, toxicology, and forensic analysis. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-8-17-9-11-18(12-10-17)15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILKIKHUYONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)

![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)

